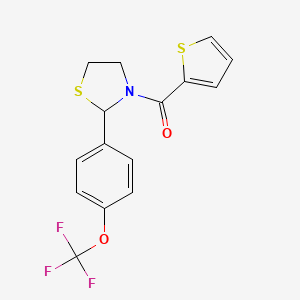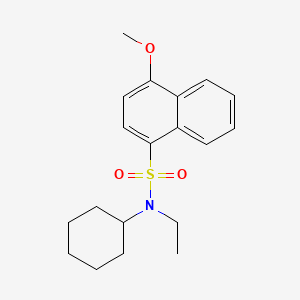
N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide (CEMNS) is a chemical compound that belongs to the family of sulfonamides. It has been widely used in scientific research for various purposes, including as a fluorescent probe, a pH sensor, and an inhibitor of carbonic anhydrase.
作用機序
The mechanism of action of N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide as a fluorescent probe and pH sensor is based on its ability to undergo a conformational change in response to changes in the environment. When N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide binds to metal ions or experiences a change in pH, it undergoes a change in its fluorescence intensity, which can be detected using spectroscopic techniques. The mechanism of action of N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide as an inhibitor of carbonic anhydrase is based on its ability to bind to the active site of the enzyme and block its activity.
Biochemical and Physiological Effects:
N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide has been shown to have minimal toxicity and does not have any known side effects. However, it is important to note that the biochemical and physiological effects of N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide are dependent on the specific application and concentration used. For example, in the case of carbonic anhydrase inhibition, N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide has been shown to decrease the rate of carbon dioxide hydration, which can have implications for acid-base balance in the body.
実験室実験の利点と制限
One of the main advantages of N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide is its high sensitivity and selectivity for metal ions and pH changes. It is also relatively easy to synthesize and has a low cost compared to other fluorescent probes. However, one limitation of N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide is its limited solubility in water, which can make it difficult to use in aqueous environments. In addition, N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide has a relatively short fluorescence lifetime, which can limit its use in certain applications.
将来の方向性
There are several future directions for the use of N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide in scientific research. One potential area of research is the development of new applications for N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide as a fluorescent probe and pH sensor. Another area of research is the optimization of the synthesis method to improve the yield and solubility of N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide. Finally, there is potential for the use of N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease.
合成法
The synthesis of N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide involves the reaction of cyclohexylamine, ethylamine, and 4-methoxynaphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and produces N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide as a white solid with a yield of around 70%.
科学的研究の応用
N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide has been used in various scientific research fields due to its unique properties. It has been used as a fluorescent probe to detect the presence of metal ions such as zinc and copper. N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide has also been used as a pH sensor due to its pH-dependent fluorescence. In addition, N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide has been used as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body.
特性
IUPAC Name |
N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-3-20(15-9-5-4-6-10-15)24(21,22)19-14-13-18(23-2)16-11-7-8-12-17(16)19/h7-8,11-15H,3-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQPOCQFHUNOGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[3-(4-Chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol](/img/structure/B2946366.png)
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-phenylacetamide](/img/structure/B2946368.png)
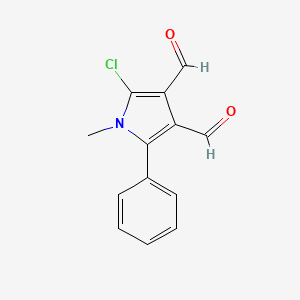
![(3-Ethylphenyl)-[(3-methyl-1,2-oxazol-5-yl)methyl]cyanamide](/img/structure/B2946372.png)
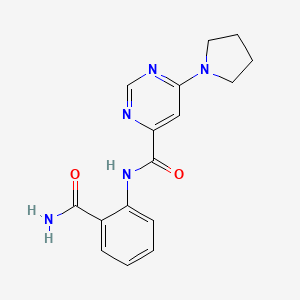
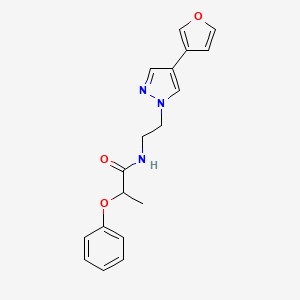
![2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)propanoic acid](/img/structure/B2946378.png)
![6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B2946379.png)
![N-[(4-phenyloxan-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2946380.png)
![N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2946382.png)
![1-[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone](/img/structure/B2946383.png)

![N-(3-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)prop-2-enamide](/img/structure/B2946385.png)
